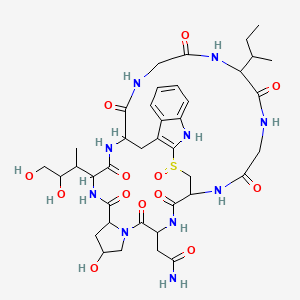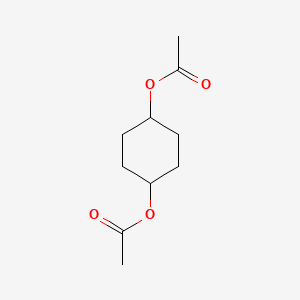
Amaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amaninamide is a cyclic peptide and one of the amatoxins, which are found in several members of the mushroom genera Amanita, Lepiota, and Galerina . It is closely related to alpha-amanitin but differs by lacking the hydroxyl group on tryptophan . This alteration affects its ultraviolet absorption spectrum but not its toxicity . This compound is known for its potent inhibition of RNA polymerase II, leading to cytolysis of hepatocytes and kidney cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of amaninamide involves the formation of a linear octapeptide followed by thioether formation using the Savige-Fontana reaction . The synthetic challenges include diastereoselective sulfoxidation to afford the more toxic ®-sulfoxide .
Industrial Production Methods: the synthesis of related compounds like alpha-amanitin involves complex peptide synthesis techniques that could be adapted for this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Amaninamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced peptides .
Wissenschaftliche Forschungsanwendungen
Amaninamide has several scientific research applications:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Alpha-amanitin: Differs by having a hydroxyl group on tryptophan.
Amanin: Contains a carboxamide group instead of a carboxylic acid group.
Phallotoxins: Another group of cyclic peptides found in Amanita mushrooms, but with different toxicological profiles.
Uniqueness: Amaninamide’s unique structure, lacking the hydroxyl group on tryptophan, distinguishes it from alpha-amanitin and affects its ultraviolet absorption spectrum . Despite this difference, its toxicity remains comparable, making it a valuable compound for studying the structure-activity relationships of amatoxins .
Eigenschaften
CAS-Nummer |
58311-65-2 |
|---|---|
Molekularformel |
C39H54N10O13S |
Molekulargewicht |
903.0 g/mol |
IUPAC-Name |
2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C39H54N10O13S/c1-4-17(2)31-36(59)42-12-29(54)43-25-16-63(62)38-21(20-7-5-6-8-22(20)46-38)10-23(33(56)41-13-30(55)47-31)44-37(60)32(18(3)27(52)15-50)48-35(58)26-9-19(51)14-49(26)39(61)24(11-28(40)53)45-34(25)57/h5-8,17-19,23-27,31-32,46,50-52H,4,9-16H2,1-3H3,(H2,40,53)(H,41,56)(H,42,59)(H,43,54)(H,44,60)(H,45,57)(H,47,55)(H,48,58)/t17-,18-,19+,23-,24-,25-,26-,27-,31-,32-,63+/m0/s1 |
InChI-Schlüssel |
BOHCOUQZNDPURZ-ICNZIKDASA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2C[S@@](=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=CC=CC=C5N3 |
Kanonische SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=CC=CC=C5N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Calix[4]arene-bis(t-octylbenzo-crown-6)](/img/structure/B8270593.png)




